molecular formula C9H14BNO2 B15299017 (2-Isopropyl-4-methylpyridin-3-yl)boronic acid

(2-Isopropyl-4-methylpyridin-3-yl)boronic acid

Cat. No.: B15299017
M. Wt: 179.03 g/mol
InChI Key: NIATVAWOUGSVBF-UHFFFAOYSA-N
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Description

(2-Isopropyl-4-methylpyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with isopropyl and methyl groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Isopropyl-4-methylpyridin-3-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. The general procedure includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: (2-Isopropyl-4-methylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Alcohols or ketones.

    Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

(2-Isopropyl-4-methylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Methylpyridine-3-boronic acid
  • 2-Methylpyridine-4-boronic acid
  • Phenylboronic acid

Comparison: (2-Isopropyl-4-methylpyridin-3-yl)boronic acid is unique due to the presence of both isopropyl and methyl groups on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. Compared to simpler boronic acids like phenylboronic acid, this compound offers enhanced steric and electronic properties that can be advantageous in specific synthetic applications .

Properties

Molecular Formula

C9H14BNO2

Molecular Weight

179.03 g/mol

IUPAC Name

(4-methyl-2-propan-2-ylpyridin-3-yl)boronic acid

InChI

InChI=1S/C9H14BNO2/c1-6(2)9-8(10(12)13)7(3)4-5-11-9/h4-6,12-13H,1-3H3

InChI Key

NIATVAWOUGSVBF-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CN=C1C(C)C)C)(O)O

Origin of Product

United States

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